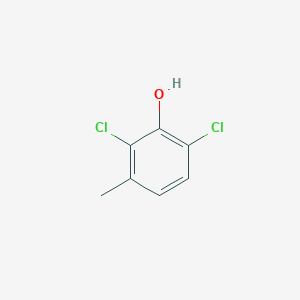

2,6-Dichloro-3-methylphenol

Description

Overview of Halogenated Phenols as Environmental Contaminants

Halogenated phenols, a category that includes chlorophenols, are widely recognized as persistent and ubiquitous environmental contaminants. nih.govresearchgate.net Their introduction into ecosystems stems from a variety of sources, including industrial effluents from the production of pharmaceuticals, dyes, and agricultural chemicals like biocides. nih.govresearchgate.net Furthermore, the degradation of more complex chlorinated hydrocarbons and the direct application of pesticides and insecticides contribute significantly to their environmental load. nih.govresearchgate.net

The inherent chemical stability of many halogenated phenols results in their long-term persistence in soil and aquatic environments. researchgate.net Their lipophilic character facilitates passage across biological membranes, leading to the potential for bioaccumulation within organisms. researchgate.net The presence of these compounds in the environment is a matter of public health concern, as their degradation, whether through thermal or chemical processes, can yield even more toxic byproducts. nih.govresearchgate.net Scientific inquiry has established links between exposure to certain halogenated phenols and a variety of adverse health effects. nih.govresearchgate.net This underscores the critical need for a thorough understanding of the environmental fate, transport mechanisms, and toxicological profiles of these compounds to accurately assess the risks they pose. nih.gov

Significance of Methylated Dichlorophenols in Research

Within the broader class of halogenated phenols, methylated dichlorophenols are a subgroup of particular scientific interest. The presence and position of a methyl group on the dichlorophenol framework can substantially alter its chemical behavior and toxicological properties. For instance, the specific arrangement of methyl and chloro substituents on the phenolic ring is a key determinant of a compound's susceptibility to biodegradation. plos.org

Research has delved into the influence of methylation on the biological activities of dichlorophenols. Studies on 2,4-dichlorophenol (B122985) (2,4-DCP), for example, have investigated its capacity to induce feminizing effects in aquatic organisms such as zebrafish. sci-hub.senih.gov These studies have suggested that epigenetic mechanisms, specifically DNA methylation, may play a crucial role in mediating these effects. sci-hub.senih.gov Such findings emphasize the necessity of studying methylated congeners to elucidate the complex and often subtle interactions between these environmental contaminants and biological systems.

Research Trajectories for 2,6-Dichloro-3-methylphenol and Related Congeners

Contemporary research on this compound and its structural relatives is diverse, encompassing investigations into their fundamental chemical properties, synthetic pathways, behavior in the environment, and potential biological impacts. This specific compound is valued as a versatile intermediate in organic synthesis, serving as a building block for the creation of fine and specialty chemicals. biosynth.com

Studies focusing on the biodegradation of various dichlorophenol isomers have revealed that the pattern of substitution on the aromatic ring is a critical factor governing their breakdown by microbial communities. plos.org For example, dichlorophenols that lack chlorine atoms in the meta positions relative to the hydroxyl group, such as 2,6-dichlorophenol (B41786), are generally more amenable to degradation than isomers containing one or two meta-substituted chlorines. plos.org

In parallel, the field of analytical chemistry is continually advancing the development and optimization of methods for the reliable detection and quantification of chlorophenols in diverse environmental samples. scispace.comrsc.org These analytical protocols, which frequently employ sophisticated techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for monitoring the environmental prevalence of these compounds. scispace.comsynectics.net The availability of robust analytical methods is fundamental to supporting ongoing research into the environmental fate, transport, and potential risks associated with this compound and the wider family of chlorophenolic compounds.

Chemical Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 13481-70-4 | biosynth.com |

| Molecular Formula | C₇H₆Cl₂O | biosynth.com |

| Molar Mass | 177.03 g/mol | biosynth.com |

| SMILES | CC1=C(C(=C(C=C1)Cl)O)Cl | biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHLRMKATYCFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158962 | |

| Record name | 2,6-Dichloro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13481-70-4 | |

| Record name | 2,6-Dichloro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13481-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013481704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-3-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVZ3F8P4WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Transformations of 2,6 Dichloro 3 Methylphenol

Precursor Synthesis and Derivatization Strategies for 2,6-Dichloro-3-methylphenol

The synthesis of this compound primarily involves the selective chlorination of its precursor, 3-methylphenol, also known as m-cresol (B1676322). The key challenge in this synthesis is achieving high regioselectivity to direct the chlorine atoms to the ortho positions (2 and 6) relative to the hydroxyl group, while minimizing the formation of other isomers.

The direct chlorination of m-cresol is a common route to producing chlorinated methylphenols. However, this electrophilic aromatic substitution is often directed to the para-position due to steric hindrance and electronic effects, leading to 4-chloro-3-methylphenol (B1668792) as the major product. wikipedia.org Achieving ortho-selectivity for the synthesis of this compound requires specific catalytic systems.

Research has shown that using sulphuryl chloride (SO₂Cl₂) in conjunction with sulfur-containing catalysts and a Lewis acid can influence the regioselectivity of the chlorination of cresols. cardiff.ac.ukmdpi.comtandfonline.com The active chlorinating agent is believed to be a bulky chlorosulphonium-Lewis acid complex, which favors chlorination at less sterically hindered positions. While these systems have been extensively developed to maximize para-chlorination, they also produce ortho-chlorinated isomers. mdpi.comresearchgate.net In the case of m-cresol, the ortho-product is a mixture of 2-chloro-3-methylphenol (B31080) and 6-chloro-3-methylphenol. mdpi.com Further chlorination of these monochlorinated intermediates would be required to obtain the desired this compound. The separation of these isomers can be challenging.

Table 1: Catalytic Systems for Chlorination of m-Cresol

| Chlorinating Agent | Catalyst System | Major Product | Ortho-Isomers Formed | Reference |

| SO₂Cl₂ | Dibutyl sulfide (B99878) (Bu₂S) / AlCl₃ | 4-Chloro-m-cresol | 2-Chloro-3-methylphenol, 6-Chloro-3-methylphenol | cardiff.ac.uk |

| SO₂Cl₂ | Diphenyl sulfide (Ph₂S) / AlCl₃ | 4-Chloro-m-cresol | 2-Chloro-3-methylphenol, 6-Chloro-3-methylphenol | cardiff.ac.uk |

| SO₂Cl₂ | Dithiaalkanes / AlCl₃ | 4-Chloro-m-cresol | 2-Chloro-3-methylphenol, 6-Chloro-3-methylphenol | mdpi.com |

Amination of substituted cresols is less documented as a direct route to precursors for this compound. More commonly, amino groups are introduced after the establishment of the chlorination pattern on the phenol (B47542) ring.

Nitro and amino derivatives of this compound are important intermediates. The synthesis typically involves a two-step process: nitration followed by reduction.

Nitration: The introduction of a nitro group onto the this compound ring is an electrophilic aromatic substitution. Based on the directing effects of the hydroxyl, methyl, and chloro substituents, the nitro group is expected to add to the para-position (position 4) if available. While specific studies on the nitration of this compound are not widely detailed, processes for analogous compounds are well-established. For instance, the nitration of 2,6-dichlorophenol (B41786) using aqueous nitric acid yields 2,6-dichloro-4-nitrophenol. googleapis.com A similar reaction is expected for this compound to produce 2,6-dichloro-3-methyl-4-nitrophenol.

Reduction: The resulting nitro compound can then be reduced to the corresponding amino derivative, 4-amino-2,6-dichloro-3-methylphenol. nih.gov Common reduction methods for converting aromatic nitro compounds to anilines are applicable here. These methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction using agents like iron in acetic acid or tin(II) chloride. google.com For example, a known process involves the reduction of 2,4-dichloro-3-alkyl-6-nitrophenols to the corresponding amino compounds using Raney nickel and hydrogen gas. google.com

Table 2: Synthesis of Amino Derivatives from Related Nitrophenols

| Starting Material | Reagents | Product | Reference |

| 2,6-Dichloro-4-nitrophenol | Hydrazine hydrate, Catalyst H-C2, Ethanol | 4-Amino-2,6-dichlorophenol | guidechem.com |

| 2,6-Dichloro-4-nitrophenol | H₂, Toluene, Catalyst | 4-Amino-2,6-dichlorophenol | guidechem.com |

| 2,4-Dichloro-3-alkyl-6-nitrophenol | H₂, Raney Ni, Methanol (B129727) | 2,4-Dichloro-3-alkyl-6-aminophenol | google.com |

| 2-Nitro-4,6-dichloro-5-methylphenol | Reduction (e.g., Fe/acetic acid) | 2-Amino-4,6-dichloro-5-methylphenol | google.com |

The synthesis of this compound is often accompanied by the formation of several structural isomers, depending on the reaction conditions and starting materials. The primary precursor, m-cresol, has two ortho-positions (2 and 6) and one para-position (4) available for chlorination. wikipedia.org This leads to a mixture of chlorinated products.

Key structural isomers and related compounds include:

2,4-Dichloro-3-methylphenol: An isomer where one chlorine is ortho and the other is para to the hydroxyl group.

4,6-Dichloro-3-methylphenol: Another ortho/para dichlorinated isomer.

2,6-Dichloro-4-methylphenol: An isomer where the methyl group is at position 4. It can be prepared by chlorinating 4-methylphenol (p-cresol). google.com

4,6-Dichloro-2-methylphenol: An isomer derived from o-cresol. nih.gov

The separation of these isomers is a critical step in obtaining the pure target compound. Methods like fractional crystallization or chromatography are often employed. The formation of specific isomers can sometimes be favored by using different catalysts or directing groups. nih.gov For example, processes have been developed to separate mixtures of 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol. google.com

Reactivity Studies and Derivative Synthesis from this compound

The reactivity of this compound is governed by the interplay of its functional groups: the activating hydroxyl and methyl groups and the deactivating, ortho-para directing chloro groups.

Phenols are susceptible to oxidation, and the reaction can yield various products, including quinones. libretexts.orglibretexts.org The oxidation of phenols to quinones is a fundamental transformation that involves the loss of two electrons and two protons. jove.com

In the case of this compound, oxidation is expected to yield 2,6-dichloro-3-methyl-1,4-benzoquinone . This compound has been studied in the context of disinfection by-products in drinking water and its interaction with graphene for potential filtration applications. scielo.br The oxidation can be carried out using various oxidizing agents. For related phenols, reagents like o-iodoxybenzoic acid (IBX) have been used for regioselective oxidation to o-quinones. nih.gov The oxidation of various chlorophenols during ozonation has also been shown to proceed through catechol and quinone intermediates. researchgate.net For instance, the nitration of 2,6-dichlorophenol can sometimes lead to the formation of 2,6-dichlorobenzoquinone as a byproduct. googleapis.com

Reduction of this compound can proceed via two main pathways: hydrogenation of the aromatic ring or reductive dehalogenation.

Hydrogenation: Catalytic hydrogenation of the phenol ring would lead to the formation of dichloromethylcyclohexanol derivatives. This reaction typically requires high pressure and temperature and a potent catalyst such as rhodium or ruthenium.

Reductive Dehalogenation: This process involves the removal of one or more chlorine atoms, which is of significant interest in the bioremediation of chlorinated pollutants. While specific studies on this compound are limited, research on other chlorophenols has shown that anaerobic microorganisms can perform reductive dehalogenation. nih.gov For example, Desulfomonile tiedjei has been shown to reductively dehalogenate pentachlorophenol (B1679276) to 2,4,6-trichlorophenol (B30397) by specifically removing meta-chlorine substituents. nih.gov Chemical methods for dehalogenation, such as using a palladium catalyst with a hydrogen donor, are also plausible synthetic transformations.

Schiff Base and Metal Complex Formation from Related Chlorinated Phenols

The formation of Schiff bases and their subsequent coordination with metal ions to form metal complexes are significant chemical transformations. While specific studies detailing these reactions for this compound are not extensively documented in publicly available research, the principles can be thoroughly illustrated by examining related chlorinated phenols. These compounds share key functional groups that govern their reactivity in the formation of Schiff bases and metal complexes.

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. jetir.org The nitrogen and oxygen donor atoms present in Schiff base ligands derived from phenolic compounds make them excellent chelating agents for a variety of metal ions. nanobioletters.com

Schiff Base Formation

The synthesis of Schiff bases from chlorinated phenols generally involves the reaction of an amino-substituted chlorinated phenol with a carbonyl compound or the reaction of a chlorinated aniline (B41778) with a hydroxy-substituted carbonyl compound. The reaction is often catalyzed by a few drops of acid and proceeds via a nucleophilic addition-elimination mechanism.

For instance, new Schiff base derivatives have been synthesized through the condensation reaction of various aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine. nih.govrsc.org In one example, 2-amino-4-chlorophenol (B47367) was used as a model substrate to optimize the reaction conditions for the synthesis of N2O2 Schiff base derivatives. nih.gov

Another study details the synthesis of the Schiff base 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline from the condensation of p-Chloroaniline and m-Nitrobenzaldehyde. jetir.org This highlights the reactivity of chlorinated anilines, which are structurally related to amino-substituted chlorinated phenols.

A further example is the preparation of the novel Schiff base ligand (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol by reacting 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with 4-chloroaniline. nanobioletters.com This demonstrates the formation of a Schiff base from a chlorinated hydroxyphenyl ketone and a chlorinated aniline.

| Reactant 1 | Reactant 2 | Schiff Base Product |

| 2-Amino-4-chlorophenol | N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | N2O2 Schiff base derivative |

| p-Chloroaniline | m-Nitrobenzaldehyde | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline |

| 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | 4-chloroaniline | (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol |

Metal Complex Formation

Schiff base ligands derived from chlorinated phenols, possessing both oxygen and nitrogen donor atoms, readily form stable complexes with a variety of transition metal ions. nanobioletters.com The formation of these metal complexes can be achieved by reacting the Schiff base ligand with a metal salt, often in a suitable solvent.

The process for forming metal complexes generally involves dissolving the Schiff base ligand and a metal acetate (B1210297) salt (e.g., copper(II), zinc(II), cobalt(II), or nickel(II) acetate) in a solvent like dimethyl sulfoxide (B87167) (DMSO) and heating the mixture. nih.gov The resulting metal complex often precipitates upon cooling or with the addition of water. nih.gov

In a study involving the Schiff base (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol, a series of metal complexes were synthesized using various transition metal nitrate (B79036) salts, including Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), and Pd(II). nanobioletters.com Spectroscopic analysis indicated that the ligand behaved as a bidentate chelating agent, coordinating with the metal ions through the phenolic oxygen and the azomethine nitrogen. The stoichiometry of the ligand to the metal ion was determined to be 2:1. nanobioletters.com

The formation of metal complexes can also be a method for separating chlorinated phenolic compounds. A process has been disclosed where a mixture of phenolics is treated with a metal halide salt, which preferentially forms a complex with one of the phenolics, allowing for its separation. google.com

| Schiff Base Ligand | Metal Ion | Resulting Metal Complex |

| (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol | Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), Pd(II) | Bidentate complexes with 2:1 ligand-to-metal stoichiometry |

| N2O2 Schiff base from 2-amino-4-chlorophenol | Copper(II), Zinc(II), Cobalt(II), Nickel(II) | Transition metal complexes |

Environmental Dynamics and Degradation Mechanisms of 2,6 Dichloro 3 Methylphenol

Photocatalytic Degradation of 2,6-Dichloro-3-methylphenol and Analogs

Photocatalytic degradation has emerged as a promising advanced oxidation process for the removal of persistent organic pollutants from aqueous environments. This process typically involves the use of semiconductor materials that, upon activation by light, generate highly reactive oxygen species capable of breaking down complex organic molecules into simpler, less harmful substances.

Semiconductor photocatalysts are central to the photocatalytic degradation process. When irradiated with photons of energy equal to or greater than their band gap, electron-hole pairs are generated. These charge carriers can then initiate redox reactions on the catalyst surface, leading to the degradation of adsorbed organic pollutants.

Titanium dioxide (TiO2), particularly in its anatase form, is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. Studies on analogous compounds like 2,6-dimethylphenol (B121312) have demonstrated the effectiveness of TiO2 in their degradation under UV radiation. nih.govnih.gov The photocatalytic activity of TiO2 can be further enhanced by supporting it on various materials, which can improve charge carrier separation and increase the number of active sites. nih.gov

The efficiency of photocatalytic degradation can be significantly enhanced by the addition of external oxidants. These substances can act as electron acceptors, preventing the recombination of photogenerated electron-hole pairs and generating additional reactive oxygen species.

Hydrogen peroxide (H2O2) is a commonly used oxidant in photocatalytic systems. In the UV/TiO2 system for the degradation of 2,6-dimethylphenol, the addition of H2O2 was shown to improve the degradation rate significantly. nih.govnih.gov Similarly, in the degradation of 2,3-dichlorophenol (B42519), the presence of H2O2 with TiO2 under UV light resulted in enhanced degradation. biorxiv.org

Iron(III) ions (Fe(III)) can also play a crucial role in enhancing photocatalytic activity. In the degradation of 2,6-dimethylphenol, the addition of Fe(III) to the UV/TiO2 system led to a notable increase in the degradation percentage. nih.govnih.gov This is attributed to the generation of hydroxyl radicals through Fenton-like and photo-Fenton processes. nih.gov

The table below summarizes the effect of different photocatalytic systems on the degradation of 2,6-dimethylphenol, a structural analog.

| Photocatalytic System | Degradation Percentage | Reference |

| UV/TiO2 | 57% | nih.govnih.gov |

| UV/TiO2-Fe(III) | 90% | nih.govnih.gov |

| UV/TiO2-H2O2 | 100% (in 3 hours) | nih.govnih.gov |

The kinetics of the photocatalytic degradation of chlorophenols and their derivatives often follow a pseudo-first-order model. nih.govnih.gov This implies that the rate of degradation is directly proportional to the concentration of the pollutant. The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of heterogeneous photocatalytic reactions, accounting for the adsorption of the substrate onto the catalyst surface. researchgate.net

The following table presents the pseudo-first-order rate constants for the degradation of 2,3-dichlorophenol with different oxidants.

| Oxidant | Rate Constant (s⁻¹) | Reference |

| H2O2 | 1.06 × 10⁻³ | biorxiv.org |

| NaOCl | 8.7 × 10⁻⁴ | biorxiv.org |

The degradation of chlorophenols through photocatalysis generally proceeds via the attack of hydroxyl radicals on the aromatic ring. This can lead to hydroxylation, dechlorination, and eventual ring cleavage, ultimately resulting in the formation of carbon dioxide, water, and mineral acids.

For chlorophenols, the initial steps often involve the abstraction of a hydrogen atom or the addition of a hydroxyl radical to the aromatic ring. researchgate.net This leads to the formation of hydroxylated and dechlorinated intermediates. In the degradation of 2,3-dichlorophenol, various intermediates have been identified, suggesting a complex degradation pathway involving multiple steps. datapdf.com

While a specific degradation pathway for this compound has not been detailed in the literature, it is proposed to be similar to that of other chlorophenols. The initial attack by hydroxyl radicals would likely lead to the formation of chlorinated hydroquinones and other hydroxylated intermediates. Subsequent reactions would involve the cleavage of the aromatic ring, leading to the formation of aliphatic carboxylic acids, and ultimately, complete mineralization.

Biological Degradation Pathways of this compound

Bioremediation offers an environmentally friendly and cost-effective approach to the removal of persistent organic pollutants. Certain microorganisms, particularly fungi, have demonstrated the ability to metabolize and degrade chlorinated phenols.

The fungus Trichoderma longibraciatum has been identified as a promising candidate for the bioremediation of chlorophenol-contaminated environments. A strain of this fungus, isolated from industrial soil, has shown the ability to tolerate and degrade 2,6-dichlorophenol (B41786) (2,6-DCP), a close structural analog of this compound. nih.gov

The degradation of 2,6-DCP by T. longibraciatum is initiated by the attack of hydroxyl radicals on the aromatic ring. This leads to the simultaneous release of chloride ions and the formation of various intermediates. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of the degradation products has revealed a pathway involving dechlorination and hydroxylation, followed by ring cleavage. nih.gov

The proposed degradation pathway of 2,6-DCP by T. longibraciatum involves the formation of intermediates such as monochlorinated phenols and hydroxylated derivatives. nih.gov The subsequent cleavage of the aromatic ring results in the formation of smaller organic acids, like succinic acid, which can then be further metabolized by the fungus. nih.gov The ability of T. longibraciatum to degrade 2,6-DCP suggests its potential for the myco-remediation of sites contaminated with this compound.

The table below lists the key intermediates identified in the degradation of 2,6-dichlorophenol by Trichoderma longibraciatum.

| Intermediate | Molecular Weight (m/z) | Reference |

| 2,6-Dichlorophenol | 162 | nih.gov |

| Monochlorinated Phenol (B47542) | 126 | nih.gov |

| Phenol | 98 | nih.gov |

| Succinic Acid | - | nih.gov |

Bacterial Degradation and Catechol Formation

The microbial degradation of chlorophenols, including this compound, is a critical process in their environmental fate. A common initial step in the aerobic bacterial catabolism of phenolic compounds is the enzymatic hydroxylation of the aromatic ring to form a catechol or a substituted catechol derivative. This reaction is typically catalyzed by monooxygenase enzymes, which incorporate one atom of molecular oxygen into the phenol substrate.

In the case of this compound, it is hypothesized that a monooxygenase would convert it to 3,5-dichloro-4-methylcatechol. This intermediate is a key metabolite, as the subsequent step involves the enzymatic cleavage of the aromatic ring, which is a hallmark of aerobic degradation pathways for aromatic compounds.

Once the dichloromethylcatechol is formed, it is susceptible to ring fission by dioxygenase enzymes. There are two primary pathways for catechol cleavage:

Ortho-cleavage (or intradiol cleavage): The aromatic ring is cleaved between the two hydroxyl groups.

Meta-cleavage (or extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups.

The specific pathway utilized depends on the microorganism and the enzymes it produces. Both pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle (TCA cycle), leading to the complete mineralization of the compound to carbon dioxide, water, and chloride ions. For instance, the degradation of other chlorophenols has been shown to proceed via intermediates like chloromaleylacetate, which is then further metabolized.

Enzymatic Biotransformation and Dimerization Pathways

Beyond complete mineralization, this compound can undergo enzymatic biotransformation, leading to products other than central metabolites. A significant pathway in this regard is enzymatic dimerization or polymerization, often catalyzed by extracellular oxidoreductase enzymes such as laccases and peroxidases. nih.govnih.govcore.ac.uk

These enzymes, commonly produced by white-rot fungi and some bacteria, are not highly substrate-specific and act on a wide range of phenolic compounds. mdpi.com The catalytic mechanism involves a one-electron oxidation of the phenolic hydroxyl group, generating a phenoxy radical. nih.govmdpi.com This process uses molecular oxygen as the oxidant for laccases, while peroxidases require hydrogen peroxide. core.ac.uk

The resulting phenoxy radical from this compound is unstable and highly reactive. It can then undergo spontaneous, non-enzymatic coupling reactions with other radicals. mdpi.com This can lead to the formation of:

Dimers: Two phenoxy radicals combine to form carbon-carbon or carbon-oxygen-carbon linked dimers.

Polymers: The reaction can continue, leading to the formation of higher molecular weight oligomers and polymers.

This process of oxidative coupling can be a significant detoxification mechanism, as the resulting polymers are generally less soluble and less bioavailable than the parent monomeric phenol. core.ac.uk The exact structure of the dimers and polymers depends on the resonance distribution of the radical and the reaction conditions. Studies on other chlorophenols have shown that these coupling reactions can sometimes be accompanied by dechlorination. mdpi.com

Influence of Environmental Conditions on Biodegradation

The rate and extent of the biodegradation of this compound are profoundly influenced by various environmental factors. Studies on the closely related compound 2,6-dichlorophenol (2,6-DCP) have identified several key parameters that control its microbial degradation in soil and aquatic environments. These factors affect microbial growth, enzymatic activity, and the bioavailability of the contaminant.

Key influential factors include:

Temperature: Biodegradation rates are highly temperature-dependent. For instance, the degradation rate for 2,6-DCP was reported to be four times lower at 8°C compared to 20°C, indicating that lower temperatures, such as those found in colder climates or deeper soil layers, can significantly slow down remediation.

Contaminant Concentration: The initial concentration of the chlorophenol can have a dual effect. While a certain concentration is required to induce microbial degradation, excessively high concentrations can be toxic to the degrading microorganisms.

Inoculum Size: The population density of microorganisms capable of degrading the compound is crucial. Bioaugmentation, the introduction of specific microbial strains, can enhance degradation, and the effectiveness of this approach is strongly linked to the initial inoculum size.

Presence of Additional Substrates: The availability of other carbon sources can impact degradation. Some microbes may require a primary substrate to support growth (co-metabolism), while for others, the presence of a more easily degradable substrate can lead to a delay in the degradation of the more complex chlorophenol.

Oxygen Availability: Aerobic degradation pathways, which are typically faster and more complete, are dependent on the presence of oxygen as an electron acceptor. In anaerobic environments, degradation is much slower and proceeds through different mechanisms like reductive dechlorination.

Organic Matter Content: Soil organic matter can affect the bioavailability of the chlorophenol through sorption processes, potentially reducing its availability to microorganisms.

The following table, based on findings for 2,6-DCP, summarizes the impact of various factors as determined by a fractional-factorial experimental design.

Table 1: Influence of Environmental Factors on 2,6-Dichlorophenol Biodegradation

| Factor | Effect on Degradation Rate | Remarks |

|---|---|---|

| Temperature | Positive correlation (within optimal range) | Significantly lower rates at colder temperatures (e.g., 8°C vs. 20°C). |

| 2,6-DCP Concentration | Important factor; potential for inhibition at high levels | Strong interaction observed with bacterial inoculation. |

| Inoculum Size | Positive correlation | Higher initial population of degrading bacteria leads to faster removal. |

| Additional Substrate | Variable (can enhance or inhibit) | Depends on the specific substrate and microbial population (co-metabolism vs. catabolite repression). |

| Oxygen | Positive correlation for aerobic degradation | Essential for the faster aerobic pathways involving oxygenases. |

| Organic Matter | Can decrease bioavailability | Sorption to organic matter may sequester the compound from microbes. |

| Age of Contamination | Negative correlation | "Aging" can decrease bioavailability due to sequestration in soil micropores. |

Advanced Oxidation Processes (AOPs) for this compound Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com These processes are particularly effective for the degradation of recalcitrant compounds like this compound that are resistant to conventional treatment methods.

Application of Fenton and Photo-Fenton Processes

The Fenton process is a widely used AOP that involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals. The reaction is most effective under acidic conditions, typically at a pH of around 3. solent.ac.uk

The core reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances the conventional Fenton reaction by incorporating ultraviolet (UV) or visible light. The light facilitates the photoreduction of ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺), which regenerates the catalyst and produces additional hydroxyl radicals, thereby accelerating the degradation rate. nih.gov

Fe³⁺ + H₂O → Fe(OH)²⁺ + H⁺ Fe(OH)²⁺ + hν → Fe²⁺ + •OH

Studies on similar compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), have demonstrated that these processes can achieve very high removal efficiencies. solent.ac.uknih.gov Key parameters influencing the process are the initial concentrations of the pollutant, H₂O₂, and the iron catalyst, as well as the pH of the solution. solent.ac.uk An excess of either H₂O₂ or Fe²⁺ can be detrimental due to scavenging effects, where they react with the hydroxyl radicals themselves. solent.ac.uk

Table 2: Performance of Fenton and Photo-Fenton Processes on Chlorophenols

| Process | Compound | Optimal pH | Key Conditions | Removal Efficiency | Reference |

|---|---|---|---|---|---|

| Fenton | 2,4-DCP | 3 | [Fe²⁺] = 0.25 mM, [H₂O₂] = 10 mM | >99% (2,4-DCP), 55% (COD) | solent.ac.uk |

| Photo-Fenton | 2,4-DCP | 2.8 | [Fe²⁺] = 10 mg/L, [H₂O₂] = 50 mg/L, 40 min reaction | 100% (2,4-DCP), >80% (TOC with subsequent biological treatment) | nih.gov |

| UV/Fenton | 2,4,6-TCP | 3 | [Fe²⁺] = 5 ppm, [H₂O₂] = 100 ppm | Complete degradation | researchgate.net |

Electrochemical Oxidation Studies and Electrode Materials

Electrochemical oxidation is an AOP where pollutants are destroyed by direct or indirect oxidation at the surface of an anode.

Direct oxidation involves the direct transfer of electrons from the pollutant molecule to the anode.

Indirect oxidation involves the electrochemical generation of powerful oxidizing species, such as hydroxyl radicals from the oxidation of water, which then attack the pollutant.

The efficiency of electrochemical oxidation is highly dependent on the anode material. Materials with a high oxygen evolution potential, such as tin dioxide (SnO₂) and boron-doped diamond (BDD), are particularly effective because they favor the generation of hydroxyl radicals rather than the competing reaction of oxygen evolution. dss.go.th Other materials studied include iridium dioxide (IrO₂), lead dioxide (PbO₂), and titanium dioxide (TiO₂). dss.go.thnih.gov

Research has shown that the relative reactivity of different chlorophenols can be anode-dependent, suggesting different primary oxidation mechanisms on different materials. dss.go.th For instance, at SnO₂ and IrO₂ anodes, degradation is believed to occur primarily via hydroxyl radical attack, whereas a direct electron-transfer mechanism may be more dominant at PbO₂ anodes. dss.go.th The process can achieve high current efficiencies, especially at low current densities, and can lead to significant mineralization (loss of Total Organic Carbon, TOC). dss.go.th

Table 3: Comparison of Anode Materials for Electrochemical Oxidation of Chlorophenols

| Anode Material | Primary Mechanism | Performance Characteristics | Reference |

|---|---|---|---|

| Tin Dioxide (SnO₂) | Hydroxyl Radical Attack | High efficiency for highly chlorinated phenols; reactions follow first-order kinetics. | dss.go.th |

| Iridium Dioxide (IrO₂) | Hydroxyl Radical Attack | More resistant to poisoning (fouling) than SnO₂. | dss.go.th |

| Lead Dioxide (PbO₂) | Direct Electron Transfer | Reacts faster with phenol than with its chlorinated analogues. | dss.go.th |

| Boron-Doped Diamond (BDD) | Hydroxyl Radical Attack | High oxygen evolution potential, leading to high efficiency. | - |

| Titanium Dioxide (TiO₂) | Photoelectrocatalysis (requires UV) | Used in integrated systems like PECO + E-Fenton for enhanced degradation. | nih.gov |

Ozonation and UV/Peroxide Systems

Ozonation and UV-based AOPs are other effective methods for degrading this compound.

Ozonation: Ozone (O₃) is a powerful oxidant that can react with organic compounds directly or through the formation of hydroxyl radicals upon its decomposition in water. The degradation pathways of chlorophenols by ozone often involve hydroxylation of the aromatic ring, followed by ring cleavage.

UV/Peroxide (UV/H₂O₂): This process combines UV irradiation with hydrogen peroxide. The photolysis of H₂O₂ by UV light (typically at 254 nm) generates hydroxyl radicals with high efficiency, making it a potent AOP for water treatment.

H₂O₂ + hν → 2 •OH

The degradation kinetics often follow a pseudo-first-order model. The efficiency of the UV/H₂O₂ process is influenced by pH, the initial concentration of H₂O₂, and the presence of other substances in the water matrix, such as carbonate and bicarbonate ions, which can act as radical scavengers. ijcea.orgascelibrary.org Studies on dichlorophenols show that complete degradation can be achieved rapidly under optimal conditions. researchgate.net A related system, UV-activated persulfate (UV/PS), which generates sulfate (B86663) radicals (SO₄•⁻) as the primary oxidant, has also proven highly effective. tandfonline.comresearchgate.net

Table 4: Performance of Ozonation and UV-Based AOPs on Dichlorophenols

| Process | Compound | Key Conditions | Degradation Kinetics/Efficiency | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | 2,4-DCP | pH 5, [H₂O₂] = 20 mg/L | Complete oxidation in 1.0 min. | researchgate.net |

| UV/H₂O₂ | p-Chlorophenol | pH 4, [H₂O₂] = 200-550 mg/L | 79.8% degradation in 90 min; pseudo-first-order kinetics. | ijcea.org |

| UV-C/Persulfate | 3,5-DCP | pH 6.3, [PS] = 0.03 mM | 100% degradation of 10 mg/L 3,5-DCP in 40 min. | tandfonline.com |

| UV/Persulfate | 2,4-DCP | pH 7 | Pseudo-first-order rate constant of 35.1 × 10⁻³ min⁻¹. | researchgate.net |

Hydroxyl Radical Generation and Reaction Mechanisms in AOPs

Advanced Oxidation Processes (AOPs) are effective water treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. The hydroxyl radical is a powerful, non-selective oxidizing agent that can initiate the degradation of compounds like this compound.

Hydroxyl radicals in AOPs can be generated through various methods, including the Fenton process (Fe²⁺ + H₂O₂), ozonation combined with hydrogen peroxide (O₃/H₂O₂), and UV irradiation with H₂O₂. Once generated, the degradation of aromatic compounds like phenols by hydroxyl radicals typically proceeds through several key reaction mechanisms. researchgate.net The process often begins with the formation of phenoxyl radicals, followed by the addition of the hydroxyl radical to the aromatic ring, leading to the formation of dihydroxycyclohexadienyl radicals. researchgate.net

The reaction pathways for the degradation of this compound by hydroxyl radicals can be postulated based on the known reactions of similar phenolic compounds:

Hydroxylation: The hydroxyl radical can add to the aromatic ring at various positions, leading to the formation of hydroxylated derivatives.

Ring Cleavage: Subsequent reactions can lead to the opening of the aromatic ring, producing various aliphatic organic acids of lower molecular weight, such as maleic acid, succinic acid, and oxalic acid. researchgate.net

Mineralization: Ideally, the degradation process continues until the organic compound is completely mineralized into carbon dioxide, water, and inorganic chloride ions.

The specific intermediates and final products depend on the reaction conditions and the initial structure of the pollutant. The presence of chlorine and methyl substituents on the phenol ring influences the sites of hydroxyl radical attack and the subsequent fragmentation pathways.

Formation of this compound and Related Species as Disinfection Byproducts

Disinfection of water with chlorine is a critical process for ensuring public health, but it can also lead to the formation of unintended disinfection byproducts (DBPs). Chlorinated phenols, including this compound, are a class of DBPs that can be formed when chlorine reacts with naturally occurring organic matter in the source water. koreascience.kr

Chlorination of Aromatic Precursors

The formation of chlorinated phenols occurs through the electrophilic substitution reaction of chlorine with aromatic precursor compounds present in the water. Phenols, which are electron-rich aromatic compounds, are particularly susceptible to chlorination. orgsyn.org The hydroxyl group (-OH) on the phenol ring is an activating group, directing the electrophilic chlorine to the ortho and para positions.

In the case of this compound, the precursor is 3-methylphenol (m-cresol). The methyl group (-CH₃) is also an activating group. The chlorine atoms are added to the positions ortho to the hydroxyl group, resulting in the formation of this compound. The reaction can proceed stepwise, with monochlorinated and other dichlorinated isomers also potentially forming. The final product distribution is influenced by factors such as pH, temperature, chlorine dose, and the concentration and nature of the precursor compounds.

Precursor Identification and Yield Assessment

The primary precursors for the formation of this compound are aromatic compounds containing a phenolic structure, with 3-methylphenol being the direct precursor. These precursors can originate from various sources, including:

The decomposition of natural organic matter such as humic and fulvic acids, lignins, and tannins. koreascience.kr

Industrial effluents from chemical manufacturing, pulp and paper mills, and wood treatment facilities. koreascience.kr

Metabolites from the microbial degradation of certain herbicides. koreascience.kr

Studies have investigated the formation of various chlorophenols from the chlorination of specific precursors. For instance, the chlorination of phenol can yield 2-chlorophenol (B165306) and 4-chlorophenol, while the chlorination of 2-methylphenol primarily gives 4-chloro-2-methylphenol. orgsyn.org While specific yield data for the formation of this compound from 3-methylphenol during water disinfection is not extensively detailed in the provided context, research on the formation of the related compound 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ) from various aromatic precursors shows that molar formation yields can range from 0.0008% to 4.9%. researchgate.net This highlights that even trace amounts of precursors can lead to the formation of chlorinated DBPs.

| Precursor Compound | Resulting Chlorinated Products (Examples) | Reference |

| Phenol | 2-Chlorophenol, 4-Chlorophenol | orgsyn.org |

| 2-Methylphenol | 4-Chloro-2-methylphenol, 6-Chloro-2-methylphenol | orgsyn.org |

| 3-Methylphenol | 4-Chloro-3-methylphenol (B1668792), 4,6-Dichloro-3-methylphenol | orgsyn.org |

| Aromatic Amino Acids | Chlorophenylacetonitriles, Aldehydes, Halobenzenes | nih.gov |

| Green Algae | 2,6-dichloro-1,4-benzoquinone | nih.gov |

Environmental Occurrence in Water Systems

Chlorinated phenols, including isomers of dichloro-methylphenol, have been detected in various water systems worldwide. Their presence is typically associated with areas impacted by industrial discharges or as a direct consequence of water chlorination processes. koreascience.kr

Monitoring studies have identified related compounds in treated drinking water and surface waters that serve as drinking water sources. For example, 3-methyl-4-chlorophenol was detected in treated water in Taiwan at a concentration of 18 ng/L. nih.gov In a study of two rivers in Jiangsu Province, China, 3-methyl-4-chlorophenol was detected at a concentration of 0.0010 µg/L in the Tanking River. nih.gov The presence of these compounds, even at low concentrations (ng/L to µg/L), is of concern due to their potential environmental and health implications. The occurrence and concentration of this compound specifically would depend on the presence of its precursor, 3-methylphenol, in the source water and the specific water treatment conditions employed.

| Water Source Location | Detected Compound | Concentration | Reference |

| Water Treatment Plant, Chilung, Taiwan | 3-Methyl-4-chlorophenol | 18 ng/L | nih.gov |

| Tanking River, Jiangsu Province, China | 3-Methyl-4-chlorophenol | 0.0010 µg/L | nih.gov |

Toxicological Profiles and Mechanisms of Action of 2,6 Dichloro 3 Methylphenol

Cellular and Molecular Toxicity Mechanisms

Limited specific research on the cellular and molecular toxicity mechanisms of 2,6-dichloro-3-methylphenol necessitates a broader examination of related chlorinated phenols to infer its potential modes of action. The toxicological effects of chlorophenols are generally attributed to their chemical structure, which allows them to interfere with cellular processes.

Membrane Disruption and Permeability Alterations

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A common mechanism of toxicity for many phenolic compounds is the induction of oxidative stress. While specific data for this compound is scarce, studies on other dichlorophenols, such as 2,4-dichlorophenol (B122985), have demonstrated their ability to generate reactive oxygen species (ROS) in organisms. nih.gov ROS, including superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can damage cellular components. An excess of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This can result in damage to lipids (lipid peroxidation), proteins, and nucleic acids, ultimately leading to cellular dysfunction and death. It is plausible that this compound could also participate in redox cycling or interfere with mitochondrial function, leading to the overproduction of ROS.

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

The interaction of this compound with cellular macromolecules like DNA and proteins is another area where specific data is lacking. However, the genotoxic potential of other dichlorophenols has been investigated. For instance, 2,4-dichlorophenol has been shown to induce DNA damage in fish cells, a process linked to the accumulation of ROS and depletion of glutathione, a key antioxidant. epa.gov Some studies on 2,4-dichlorophenoxyacetic acid and its metabolite 2,4-dichlorophenol have indicated genotoxic effects in mice. usgs.gov These findings suggest that dichlorophenols, as a class, may have the potential to interact with DNA, causing mutations or chromosomal aberrations.

Chlorinated phenols can also bind to proteins, potentially altering their structure and function. researchgate.net The binding affinity would depend on the specific protein and the chemical properties of the phenol (B47542). Such interactions could inhibit enzyme activity or disrupt signaling pathways. For example, chlorinated phenols have been shown to compete with thyroxine for binding sites on transport proteins, which could have implications for thyroid hormone homeostasis. canada.ca

Developmental and Ecotoxicological Implications of Chlorinated Phenols

The environmental fate and effects of chlorinated phenols are of significant concern due to their widespread use and potential for persistence. The ecotoxicological profile of this compound is not well-documented, but inferences can be drawn from studies on related compounds.

Impact on Aquatic Organisms

Chlorophenols are generally considered to be toxic to aquatic organisms. thegoodscentscompany.com The degree of toxicity is influenced by the number and position of chlorine atoms on the phenol ring. While specific toxicity data for this compound is limited, information on other dichlorophenols indicates a potential for adverse effects on aquatic life. For example, acute toxicity has been observed in freshwater aquatic life at concentrations of 2,020 µg/L for 2,4-dichlorophenol. usgs.gov Chronic exposure to even lower concentrations can impact the growth and development of fish early life stages. usgs.gov The toxicity of dichlorophenols to different aquatic organisms can vary, with some species being more sensitive than others.

Table 1: Acute Toxicity of Dichlorophenol Isomers to Select Aquatic Organisms (Note: Data for this compound is not available. The following table presents data for other dichlorophenol isomers to provide a general context for the potential toxicity of this class of compounds.)

| Chemical | Species | Exposure Duration | Endpoint | Value (µg/L) |

| 2,4-Dichlorophenol | Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 2,020 |

| 2,4-Dichlorophenol | Daphnia magna | 48 hours | EC50 | 2,600 |

| 2,6-Dichlorophenol (B41786) | Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 3,200 |

Bioaccumulation Potential in Environmental Systems

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. This is a significant concern for persistent organic pollutants. The bioaccumulation potential of chlorinated phenols is largely governed by their hydrophobicity, which can be estimated by the octanol-water partition coefficient (Log Kow). Generally, compounds with a higher Log Kow have a greater tendency to bioaccumulate in the fatty tissues of organisms.

While the specific bioconcentration factor (BCF) for this compound has not been experimentally determined, its Log Kow value can provide an indication of its bioaccumulation potential. Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the bioaccumulation of chemicals based on their physicochemical properties. researchgate.net These models generally show that as the degree of chlorination on a phenol molecule increases, so does its potential for bioaccumulation. wa.gov Therefore, it is anticipated that this compound would have a moderate potential for bioaccumulation in aquatic organisms.

Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Toxicity Relationship (QSTR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its toxicological effects. These models are instrumental in predicting the toxicity of new or untested chemicals, thereby reducing the need for extensive and costly experimental testing. In the context of phenolic compounds, including this compound, QSTR models are developed by correlating various molecular descriptors with observed toxicological endpoints.

Correlation of Molecular Descriptors with Toxicological Endpoints

The toxicity of phenolic compounds is intricately linked to their physicochemical properties, which can be quantified using molecular descriptors. These descriptors fall into several categories, including electronic, steric, and hydrophobic parameters. For chlorophenols, the number and position of chlorine atoms on the phenol ring significantly influence these properties and, consequently, their toxicity.

Key molecular descriptors that have been shown to correlate with the toxicological endpoints of phenolic compounds include:

Hydrophobicity (log P): The logarithm of the octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. A higher log P value indicates greater lipid solubility, which can facilitate the passage of the compound across biological membranes, leading to increased bioavailability and toxicity. For phenolic compounds, hydrophobicity is a dominant factor in predicting their toxic effects.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap between them (ΔE), provide insights into the reactivity of a molecule. For phenols, these parameters can relate to their ability to undergo redox reactions and generate reactive oxygen species, a key mechanism of their toxicity. The acid dissociation constant (pKa) is another critical electronic descriptor, as the degree of ionization affects a phenol's ability to penetrate cell membranes and interact with biological targets.

Steric and Topological Descriptors: These descriptors, such as molecular weight, molecular volume, and connectivity indices, describe the size and shape of a molecule. They can influence how a compound interacts with biological receptors and enzymes.

Research has demonstrated strong correlations between these descriptors and the toxicity of substituted phenols to various organisms. For instance, studies on the toxicity of phenols to the protozoan Tetrahymena pyriformis have shown that a combination of hydrophobicity and pKa values can effectively predict their 50% growth inhibitory concentration (IGC50). jst.go.jp Similarly, the toxicity of phenols and anilines to the alga Chlorella vulgaris has been successfully modeled using a combination of electronic and physicochemical descriptors. imist.ma

The following interactive data table presents a selection of chlorophenols and their experimental toxicity (pIC50) towards Chlorella vulgaris, illustrating the variation in toxicity with changes in chemical structure. A higher pIC50 value indicates greater toxicity.

| Compound Name | pIC50 |

| 2-Chlorophenol (B165306) | 0.18 |

| 4-Chlorophenol | Not Available |

| 2,4-Dichlorophenol | 1.04 |

| 2,5-Dichlorophenol | Not Available |

| 2,6-Dichlorophenol | Not Available |

| 3,4-Dichlorophenol | Not Available |

| 3,5-Dichlorophenol | Not Available |

| 2,4,5-Trichlorophenol | Not Available |

| 2,4,6-Trichlorophenol (B30397) | Not Available |

| 2,3,4,6-Tetrachlorophenol | Not Available |

| Pentachlorophenol (B1679276) | Not Available |

Data sourced from a study on the toxicity of phenols and anilines towards Chlorella vulgaris. imist.ma "Not Available" indicates that the specific isomer was not included in the dataset of the cited study.

Predictive Modeling for Phenolic Compounds

Building upon the correlation between molecular descriptors and toxicity, various mathematical models can be developed to predict the toxicological endpoints of phenolic compounds. These predictive models are essential tools in environmental risk assessment and regulatory toxicology.

Several statistical and machine learning techniques are employed to construct QSTR models for phenols:

Multiple Linear Regression (MLR): This is one of the most common methods used to develop QSTR models. MLR establishes a linear relationship between a dependent variable (toxicity) and one or more independent variables (molecular descriptors). While straightforward and interpretable, MLR assumes a linear relationship, which may not always hold true for complex biological systems.

Non-linear Regression Methods: To capture more complex relationships, non-linear models are often used. These can include techniques like Multiple Nonlinear Regression (MNLR).

Artificial Neural Networks (ANN): ANNs are powerful machine learning models inspired by the structure of the human brain. They can model highly complex and non-linear relationships between molecular descriptors and toxicity. Studies have shown that ANN models can often provide better predictive performance compared to linear models for the toxicity of phenolic compounds. tandfonline.comimist.ma

Classification and Regression Trees (CART): CART is a non-parametric method that partitions the data based on descriptor values to create a decision tree. This approach can be useful for identifying the most influential descriptors and for classifying compounds based on their mode of toxic action. ekb.eg

Support Vector Machines (SVM): SVM is another machine learning technique that can be used for both classification and regression tasks. It works by finding an optimal hyperplane that separates data points into different classes or predicts a continuous value.

The development and validation of these models are critical steps to ensure their reliability and predictive power. A robust QSTR model is typically developed using a training set of compounds with known toxicities and then validated using an independent test set of compounds. scispace.com The statistical quality of the models is assessed using various metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

For phenolic compounds, QSTR models have been successfully developed to predict their toxicity to a range of aquatic organisms, including bacteria (Photobacterium phosphoreum), algae, and protozoa. ekb.eg These models provide a valuable framework for estimating the environmental hazards of chlorophenols like this compound, even in the absence of specific experimental data.

Biological Activities and Biotechnological Applications Excluding Therapeutic Dosing

Antimicrobial Efficacy of 2,6-Dichloro-3-methylphenol

While specific research on the antimicrobial properties of this compound is limited in publicly accessible literature, the antimicrobial action of phenolic compounds, in general, is well-established. Halogenation of phenols is a known strategy to enhance their antimicrobial potency. The presence of chlorine atoms on the phenolic ring is expected to increase the lipophilicity of the molecule, which can facilitate its interaction with microbial cell membranes.

Bactericidal and Antifungal Properties

Detailed studies specifically quantifying the bactericidal and antifungal spectrum of this compound are not extensively documented. However, related chlorinated phenols exhibit broad-spectrum activity against a variety of bacteria and fungi. For instance, the structurally similar compound 2,4-Dichloro-6-methylphenol is known for its disinfectant and preservative properties, effective against bacteria, fungi, and viruses. It is plausible that this compound shares similar, though not identical, antimicrobial characteristics.

Mechanism of Action Against Microbial Cell Membranes

The primary mechanism of action for phenolic compounds against microbial cells involves the disruption of the cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane. This insertion is thought to increase membrane permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.

For this compound, the two chlorine atoms and the methyl group would significantly influence its interaction with the membrane. These substitutions can affect the compound's ability to disrupt the membrane's structure and function. The precise mechanism, including specific interactions with membrane proteins or lipids, for this particular compound has not been extensively elucidated in available research.

Minimum Inhibitory Concentration (MIC) Determinations

Hypothetical MIC Values for a Chlorinated Phenol (B47542)

| Microorganism | Type | Hypothetical MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 10 - 50 |

| Escherichia coli | Gram-negative Bacteria | 25 - 100 |

| Candida albicans | Fungus (Yeast) | 50 - 200 |

| Aspergillus niger | Fungus (Mold) | 100 - 500 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined MIC values for this compound.

Intermediate in the Synthesis of Biologically Active Compounds

Beyond its potential direct antimicrobial applications, this compound can serve as a valuable precursor in the synthesis of more complex molecules with specific biological activities.

Development of Antimicrobial Agents

The chemical structure of this compound, featuring a reactive hydroxyl group and a substituted aromatic ring, makes it a suitable starting material for the synthesis of novel antimicrobial agents. Modifications to the phenolic hydroxyl group or further substitutions on the aromatic ring can lead to the creation of new derivatives with potentially enhanced or more targeted antimicrobial properties. Research in this area would involve multi-step synthetic pathways to build upon the this compound scaffold.

Role in the Synthesis of Benzoquinone Derivatives for Biological Studies

Phenols can be oxidized to form quinones, a class of compounds with diverse and significant biological activities, including anticancer and antimicrobial effects. This compound could be a precursor for the synthesis of substituted benzoquinones. A study has shown that 2,6-dichloro-1,4-benzoquinone (B104592) can be formed from the chlorination of various lignin (B12514952) phenol precursors, highlighting the environmental relevance of such transformations. nih.gov The targeted synthesis of specific benzoquinone derivatives from this compound could be a promising avenue for the development of new compounds for biological investigation.

The following table lists the chemical compounds mentioned in this article.

Exploration of Derivatives for Anti-inflammatory and Anticancer Activities

While research specifically investigating the anti-inflammatory and anticancer activities of derivatives of this compound is not extensively available in publicly accessible literature, the broader class of substituted phenols has been a significant area of study for the development of novel therapeutic agents. The structural modifications of the phenolic ring, including the introduction of various functional groups, have been explored to enhance biological activities and develop compounds with potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity of Phenol Derivatives:

Research into phenol derivatives has identified several compounds with notable anti-inflammatory effects. For instance, a study on newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives demonstrated significant anti-inflammatory activity. One particular derivative, 4-(6,7-dichloro-4H-1,2,4-benzothiadiazine-3-yl)-2,6-bis-(1,1-dimethylethyl)-phenol-S,S-dioxide, was identified as the most active compound, showing a marked reduction in edema formation in rat paw assays. This compound also exhibited a potentiating effect on the anti-inflammatory action of indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID). The study highlighted the potential of such derivatives as potent anti-inflammatory agents.

Another area of investigation involves chalcone, dihydrochalcone, and 1,3-diarylpropane analogs. A 1,3-diarylpropane derivative, 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol, was found to have significant inhibitory effects on nitric oxide (NO) production in activated mouse peritoneal macrophages. The mechanism of action was linked to the inhibition of inducible nitric oxide synthase (iNOS) expression through the attenuation of NF-κB signaling.

Anticancer Activity of Phenol Derivatives:

The exploration of phenol derivatives for anticancer applications has also yielded promising results. Studies on marine-derived phenolic compounds have revealed significant anticancer potential. For example, various bromophenols isolated from marine algae have exhibited antiproliferative activity against several cancer cell lines. Specifically, bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), found in the red alga Rhodomela confervoides, demonstrated significant anti-proliferative activity against a panel of human cancer cell lines, including HeLa, RKO, HCT116, Bel7402, and U87. The mechanism of action for some of these compounds involves the induction of apoptosis.

Furthermore, the synthesis of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides has led to the identification of compounds with cytotoxic activities against various human cancer cell lines, including A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10. Structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring significantly influence the anticancer activity.

While direct evidence on the derivatives of this compound is lacking, the research on analogous substituted phenols provides a strong rationale for the potential of its derivatives as a source of new anti-inflammatory and anticancer agents. Further synthesis and biological evaluation of derivatives of this compound are warranted to explore their therapeutic potential.

Table of Investigated Phenol Derivatives and their Bioactivities

| Compound Class | Specific Derivative Example | Biological Activity | Key Findings |

| 2,6-bis-(1,1-dimethylethyl)phenol derivatives | 4-(6,7-dichloro-4H-1,2,4-benzothiadiazine-3-yl)-2,6-bis-(1,1-dimethylethyl)-phenol-S,S-dioxide | Anti-inflammatory | Markedly reduced edema formation in rats. |

| 1,3-Diarylpropane analogs | 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol | Anti-inflammatory | Significant inhibition of nitric oxide production. |

| Marine-derived Bromophenols | Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | Anticancer | Significant anti-proliferative activity against multiple human cancer cell lines. |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives | (Specific structure not detailed in abstract) | Anticancer | Cytotoxic activities against A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10 cell lines. |

Analytical Methodologies for Detection and Quantification of 2,6 Dichloro 3 Methylphenol

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of chlorophenols, including 2,6-Dichloro-3-methylphenol. Gas chromatography and liquid chromatography are the most widely employed techniques, each offering distinct advantages depending on the analytical requirements.

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like chlorophenols. phenomenex.com However, the direct analysis of underivatized phenols by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and reduced sensitivity. acs.org Despite this, methods for underivatized phenol (B47542) analysis exist. settek.comthermofisher.com The choice of detector is critical and depends on the desired sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. While it can be used for the analysis of underivatized phenols, its sensitivity may be limited, and it offers little selectivity, which can be a drawback when analyzing complex samples. settek.comepa.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for the analysis of chlorinated phenols like this compound. oup.comoup.com Its high sensitivity allows for the detection of these compounds at trace levels (ng/L). oup.com Derivatization with reagents that introduce additional electronegative groups, such as perfluoro acid anhydrides, can further enhance the ECD response. gcms.cz

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides high selectivity and confident identification based on the mass spectrum of the analyte. thermofisher.com GC-MS is a versatile technique used for the determination of a wide range of phenolic compounds, including chlorophenols, in various matrices. acs.orgthermofisher.com It can be used for both underivatized and derivatized phenols. The use of derivatizing agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can yield derivatives with characteristic mass spectra, aiding in their identification. researchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, triple quadrupole mass spectrometers (GC-MS/MS) can be employed, allowing for detection at sub-µg/L levels. thermofisher.com

Liquid chromatography, particularly when coupled with mass spectrometry, is a premier analytical platform for studying metabolites in complex biological samples. nih.gov LC-MS is well-suited for the analysis of polar, non-volatile, and thermally labile compounds that are not amenable to direct GC analysis. nih.gov This makes it an ideal technique for profiling the metabolites of this compound, which are often formed through phase I (e.g., hydrolysis, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolic reactions. mdpi.com

High-performance liquid chromatography (HPLC) can separate a wide range of metabolites. nih.gov When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, it allows for the accurate mass measurement of parent ions and their fragments, facilitating the identification of unknown metabolites in complex matrices like soil and biological fluids. mdpi.comnih.gov Targeted LC-MS/MS methods, using techniques like selected reaction monitoring (SRM), provide high sensitivity and specificity for the quantification of known metabolites. nih.gov This approach is crucial for understanding the biotransformation pathways and environmental fate of this compound.

Sample Preparation and Enrichment Methods

Effective sample preparation is a critical prerequisite for accurate and sensitive analysis. For trace-level detection of this compound, methods that extract, clean up, and concentrate the analyte from the sample matrix are essential. env.go.jp

Solid-phase extraction (SPE) is a widely used technique for the preparation of liquid samples, offering several advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com The optimization of SPE parameters is crucial for achieving high recovery rates for chlorophenols. researchgate.netafricaresearchconnects.com

Key parameters that are typically optimized include:

Sorbent Type: Polystyrene-divinylbenzene (PS-DVB) based sorbents have proven effective for retaining chlorophenols from aqueous samples. researchgate.netafricaresearchconnects.com

Sample pH: Acidification of the water sample (e.g., to pH ≤ 2) is necessary to ensure that the phenolic compounds are in their neutral, less water-soluble form, which enhances their retention on the sorbent. researchgate.netchromatographyonline.com

Elution Solvent: A mixture of polar organic solvents, such as methanol (B129727) and acetonitrile, is often effective for eluting the retained chlorophenols from the SPE cartridge. Dichloromethane is also commonly used. chromatographyonline.com

Sorbent Mass and Sample Volume: The amount of sorbent and the volume of the sample are adjusted to achieve a high enrichment factor. For instance, passing a 500 mL water sample through a 1000 mg cartridge can result in a 500-fold enrichment factor. researchgate.netafricaresearchconnects.com

| Parameter | Optimized Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Sorbent Type | Polystyrene-divinylbenzene (e.g., Bond Elut ENV) | Effective retention of chlorophenols from aqueous matrices. | researchgate.net |

| Sample pH | ≤ 2 (acidified) | Ensures phenols are in their protonated, less polar form for better retention on reversed-phase sorbents. | researchgate.netchromatographyonline.com |

| Sorbent Mass | 1000 mg | Provides sufficient capacity for treating larger sample volumes (e.g., 500 mL). | researchgate.net |

| Sample Volume | 500 mL | Allows for a high enrichment factor (e.g., 500-fold), enabling low detection limits. | researchgate.netafricaresearchconnects.com |

| Elution Solvent | Methanol:Acetonitrile (1:1) or Dichloromethane (DCM) | Effectively desorbs the retained analytes from the sorbent. | chromatographyonline.com |

| Elution Volume | 3 mL or more | Ensures complete elution of the trapped pollutants from the cartridge. | researchgate.net |

Derivatization is a chemical modification process used to convert analytes into products that have improved properties for chromatographic analysis. phenomenex.com For chlorophenols analyzed by GC, derivatization is employed to increase their volatility and thermal stability, and to decrease their polarity, resulting in improved peak shape and sensitivity. acs.orgoup.com

Common derivatization strategies include:

Silylation: This is a widely used technique where an active hydrogen in the phenol's hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comacs.org Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netnih.gov The reaction is often fast, sometimes completing in seconds at room temperature in a suitable solvent like acetone. acs.orgnih.gov

Acetylation/Acylation: This involves reacting the phenol with an acylating agent, such as acetic anhydride, to form a less polar and more volatile ester derivative. oup.coms4science.at Perfluoro acid anhydrides are also used, particularly to enhance the response of an electron capture detector (ECD). gcms.cz